Iganidipine Iganidipine Iganidipine is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 119687-33-1
VCID: VC20845348
InChI: InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Molecular Formula: C28H38N4O6
Molecular Weight: 526.6 g/mol

Iganidipine

CAS No.: 119687-33-1

Cat. No.: VC20845348

Molecular Formula: C28H38N4O6

Molecular Weight: 526.6 g/mol

* For research use only. Not for human or veterinary use.

Iganidipine - 119687-33-1

Specification

Description Iganidipine is an organic molecular entity.
CAS No. 119687-33-1
Molecular Formula C28H38N4O6
Molecular Weight 526.6 g/mol
IUPAC Name 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3
Standard InChI Key QBTSPDQKRVMTRU-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator